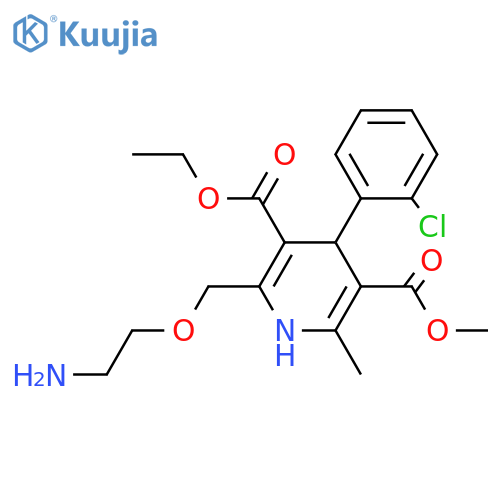

Synthesis of 1,4-dihydropyridine using microwave-assisted aza-Diels-Alder reaction and its application to amlodipine

,

Journal of Industrial and Engineering Chemistry (Amsterdam,

2011,

17(3),

401-403